molecular formula C11H11ClF3N3O3S B1405491 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide CAS No. 1431555-13-3

2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide

Cat. No.: B1405491
CAS No.: 1431555-13-3
M. Wt: 357.74 g/mol
InChI Key: CVNBJYBDKPVZQU-UHFFFAOYSA-N
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Description

2-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 6 and 4, respectively. A sulfanyl (-S-) group bridges the pyridine ring to an acetohydrazide moiety, which is further functionalized with an ethoxycarbonyl (-OCO₂Et) group.

Properties

IUPAC Name

ethyl N-[[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O3S/c1-2-21-10(20)18-17-8(19)5-22-9-4-6(11(13,14)15)3-7(12)16-9/h3-4H,2,5H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNBJYBDKPVZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 6-chloro-4-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction.

    Sulfanyl Substitution: The pyridine intermediate undergoes a nucleophilic substitution reaction with a thiol reagent to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is then reacted with ethyl chloroformate and hydrazine hydrate to form the ethoxycarbonyl acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N’-(ethoxycarbonyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Variations

Pyridine vs. Purine Derivatives
  • The purine’s planar structure may improve DNA/RNA binding compared to pyridine-based analogues .
Pyridine vs. Pyrimidine Derivatives
  • 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N′-[(E)-(4-methylphenyl)methylene]acetohydrazide (): Pyrimidine rings offer distinct electronic properties due to their two nitrogen atoms, which may alter solubility and reactivity.

Substituent Effects

Trifluoromethyl and Chloro Groups
  • Ethyl (2E)-{2-[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene}(pyridin-2-yl)acetate ():
    The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, stabilizing the hydrazone moiety. Chlorine at position 6 in the target compound may enhance electrophilic substitution reactivity, as seen in analogues with yields of 58–67% .
Ethoxycarbonyl vs. Thiosemicarbazide
  • 2-(Pyridin-2-yl)acetohydrazide thiosemicarbazide derivatives ():
    Thiosemicarbazides (N–C–S linkages) exhibit metal-chelating properties, unlike the ethoxycarbonyl hydrazide in the target compound. This difference may influence biological activity, such as antimicrobial or anticancer effects .

Physicochemical Properties

  • Solubility: The ethoxycarbonyl group in the target compound likely enhances organic solubility compared to polar derivatives like 2-(4-chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide (), which contains a phenoxy group .
  • Crystallinity : Hydrazide derivatives (e.g., ) form stable crystals due to hydrogen-bonding networks, aiding in structural characterization .

Biological Activity

2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

  • Pyridine Ring : Contains a chloro and trifluoromethyl group.
  • Sulfanyl Group : Enhances reactivity.
  • Acetohydrazide Moiety : Imparts biological significance.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. Similar hydrazide derivatives have been evaluated for their ability to inhibit nitric oxide production in LPS-stimulated macrophages, which is a marker for inflammation. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been observed in related compounds, indicating a possible mechanism of action for this compound.

Anticancer Potential

There is emerging evidence that hydrazide derivatives can exhibit anticancer activity. In vitro studies on similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, which can affect cell survival and apoptosis.
  • Gene Expression Regulation : The compound may alter the expression of genes related to inflammatory responses and cancer pathways.

Case Studies

Several studies have explored the biological activity of hydrazide derivatives:

  • Study on Antimicrobial Activity :
    • A series of hydrazone derivatives were synthesized and tested against a panel of bacterial strains. Results showed significant antibacterial activity, with some compounds exhibiting MIC values lower than standard antibiotics.
  • Anti-inflammatory Evaluation :
    • In a study investigating the effects on RAW 264.7 macrophages, certain derivatives inhibited LPS-induced NO production significantly, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Research :
    • A derivative similar to this compound was tested on various cancer cell lines, demonstrating dose-dependent cytotoxicity and induction of apoptosis.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduced NO production in macrophages
AnticancerInduced apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide

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